1,2-Oxazinan-5-ol
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Overview
Description
1,2-Oxazinan-5-ol is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Oxazinanones, a class of compounds to which 1,2-oxazinan-5-ol belongs, have been found to be key structural units in bioactive natural products and pharmaceutically important molecules .
Mode of Action
The synthesis of related compounds, 1,3-oxazinan-2-ones, involves an intermolecular cyclization reaction . This suggests that this compound might interact with its targets through similar cyclization reactions, leading to changes in the target molecules.
Biochemical Pathways
Oxazinanones have been found to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of related compounds, 1,3-oxazinan-2-ones, has been reported , which could provide insights into the potential bioavailability of this compound.
Result of Action
Related compounds, such as oxazinanones, have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-hiv, and anticancer effects . This suggests that this compound may have similar effects at the molecular and cellular levels.
Action Environment
The synthesis of related compounds, 1,3-oxazinan-2-ones, has been reported to be carried out in neat ethylene carbonate (ec), which acted both as a solvent and reagent . This suggests that the action of this compound might also be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazinan-5-ol can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with carbon dioxide or urea under specific conditions . Another method includes the cycloaddition of isocyanates to oxetanes . These reactions typically require catalysts such as silica-supported perchloric acid and solvents like methanol to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions using environmentally friendly catalysts and solvents. The use of green chemistry principles, such as metal-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazinan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazinanones, which are valuable intermediates in organic synthesis.
Substitution: Substitution reactions involving halogens or other functional groups can modify the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxazinanones, reduced derivatives, and various substituted oxazines .
Scientific Research Applications
1,2-Oxazinan-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Oxazinan-2-one: This compound shares a similar structure but differs in its chemical reactivity and applications.
1,2-Oxazine: Another related compound with distinct properties and uses in organic synthesis.
Uniqueness: 1,2-Oxazinan-5-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
oxazinan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-1-2-5-7-3-4/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKDQVYTRQMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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